4,6-Dimethyl-2-mercaptopyrimidine
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine: is a heterocyclic compound with the molecular formula C6H8N2S . It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a mercapto group at position 2. This compound appears as a yellow solid and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
- In the context of microvia electroplating, DMP’s target is the copper surface, where it plays a crucial role in achieving uniform filling of microvias .
- Additionally, DMP has been studied as a potential vascular cell adhesion inhibitor , suppressing cell adhesion and thrombus formation .
- Its steric hindrance effect promotes homogeneous copper deposition , contributing to the “bottom-up filling” of microvias .
- Interestingly, DMP does not participate in the formation of the solid electrolyte interphase in lithium metal batteries, indicating a unique interaction mechanism .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
In biochemical reactions, DMP has been investigated as a potential leveler for microvia filling with electroplating copper . The results of electrochemical measurement, atomic force microscope (AFM), and X-ray photoelectron spectra (XPS) revealed that DMP adsorption on the copper surface inhibited copper deposition . Different surface morphology and crystalline orientation was observed after plating using electroplating solutions with different concentrations of DMP .
Cellular Effects
It is known that DMP can inhibit copper deposition on the surface of cells, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of DMP involves its adsorption on the copper surface, which inhibits copper deposition . This effect is influenced by the concentration of DMP in the solution .
Temporal Effects in Laboratory Settings
It is known that different surface morphology and crystalline orientation are observed after plating using electroplating solutions with different concentrations of DMP .
Metabolic Pathways
It is known that DMP can interact with copper, suggesting that it may be involved in copper metabolism .
Transport and Distribution
It is known that DMP can adsorb on the copper surface, suggesting that it may interact with copper transporters or binding proteins .
Subcellular Localization
Given its interaction with copper, it may be localized to areas of the cell where copper is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Dimethyl-2-mercaptopyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with a thiol reagent. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution at the 2-position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or batch processing in large reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
Chemistry: 4,6-Dimethyl-2-mercaptopyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes and its ability to interact with biological macromolecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: this compound is used in the electroplating industry as a leveler in copper electroplating processes. It helps in achieving uniform copper deposition on electronic components .
Comparison with Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure but different functional groups.
4,6-Dimethyl-2-thiopyrimidine: Another sulfur-containing pyrimidine derivative.
Uniqueness: 4,6-Dimethyl-2-mercaptopyrimidine is unique due to its specific substitution pattern and the presence of a mercapto group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAYWADRVMWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176867 | |
Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22325-27-5 | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22325-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-2-thiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylpyrimidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIMETHYL-2-THIOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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